Zinagrandinolide A

Description

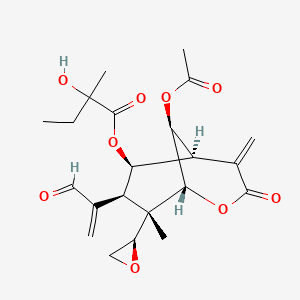

Zinagrandinolide A is a sesquiterpene lactone isolated from Zinnia grandiflora, a plant traditionally used for its anti-inflammatory and analgesic properties . This compound shares a core γ-lactone ring and α-methylene-γ-lactone moiety with Zinagrandinolide E, which is critical for its interaction with cellular targets like NF-κB and TRPV1 receptors . This structural motif is common in anti-inflammatory natural products but varies in substituents, influencing potency and selectivity.

Properties

Molecular Formula |

C22H28O9 |

|---|---|

Molecular Weight |

436.5 g/mol |

IUPAC Name |

[(1R,5S,6R,7S,8S,9S)-9-acetyloxy-8-methyl-4-methylidene-8-[(2R)-oxiran-2-yl]-3-oxo-7-(3-oxoprop-1-en-2-yl)-2-oxabicyclo[3.3.1]nonan-6-yl] 2-hydroxy-2-methylbutanoate |

InChI |

InChI=1S/C22H28O9/c1-7-21(5,27)20(26)30-16-14-11(3)19(25)31-18(17(14)29-12(4)24)22(6,13-9-28-13)15(16)10(2)8-23/h8,13-18,27H,2-3,7,9H2,1,4-6H3/t13-,14-,15-,16-,17-,18-,21?,22+/m0/s1 |

InChI Key |

UGJQEYPUVSKREF-IHWZMDENSA-N |

Isomeric SMILES |

CCC(C)(C(=O)O[C@H]1[C@H]2[C@@H]([C@@H]([C@]([C@H]1C(=C)C=O)(C)[C@@H]3CO3)OC(=O)C2=C)OC(=O)C)O |

Canonical SMILES |

CCC(C)(C(=O)OC1C2C(C(C(C1C(=C)C=O)(C)C3CO3)OC(=O)C2=C)OC(=O)C)O |

Synonyms |

zinagrandinolide A |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Zinagrandinolide A belongs to a class of sesquiterpene lactones, which can be compared to both structurally analogous compounds (e.g., other sesquiterpenes) and functionally similar agents (e.g., synthetic anti-inflammatory oximes and alkaloid derivatives). Key comparisons include:

Structural Analogs

- Zinagrandinolide E: Shares the γ-lactone backbone and α-methylene group but differs in hydroxylation patterns and side-chain stereochemistry. Demonstrated 50% inhibition of carrageenan-induced edema in mice at 10 mg/kg, compared to 15 mg/kg for dexamethasone .

Functional Analogs

- 22-Oxocholestane Oximes :

- Synthetic steroids with modified oxime groups targeting glucocorticoid receptors.

- Exhibit IC₅₀ = 3.2 µM against TNF-α production in macrophages, surpassing natural sesquiterpenes in vitro but with higher cytotoxicity .

- Piperlongumine Analogs: Alkaloids activating the Nrf2 antioxidant pathway.

Detailed Research Findings and Mechanistic Insights

Anti-Inflammatory Activity

- Zinagrandinolide E: Reduces paw edema by 62% at 10 mg/kg via suppression of COX-2 and IL-6 .

- 22-Oxocholestane Oximes : Inhibit NF-κB translocation (IC₅₀ = 2.1 µM) but show hepatotoxicity at doses >25 mg/kg .

- Piperlongumine Analogs : Block ROS generation by 75% at 5 µM through Nrf2-mediated HO-1 upregulation .

Selectivity and Toxicity

- Sesquiterpene lactones (e.g., Zinagrandinolides) exhibit lower cytotoxicity (LD₅₀ > 200 mg/kg) compared to synthetic oximes (LD₅₀ = 50 mg/kg) .

- Piperlongumine analogs require structural optimization to mitigate off-target effects on CYP450 enzymes .

Data Tables

Table 1: Comparative Bioactivity Profiles

| Compound | Source/Class | Key Target | Efficacy (In Vivo/In Vitro) | Toxicity (LD₅₀) |

|---|---|---|---|---|

| Zinagrandinolide E | Sesquiterpene lactone | COX-2, TRPV1 | 62% edema reduction (10 mg/kg) | >200 mg/kg |

| 22-Oxocholestane Oximes | Synthetic steroid | Glucocorticoid R | IC₅₀ = 3.2 µM (TNF-α inhibition) | 50 mg/kg |

| Piperlongumine Analog | Alkaloid | Nrf2 | EC₅₀ = 0.8 µM (Nrf2 activation) | 100 mg/kg |

Table 2: Structural Features and Functional Groups

| Compound | Core Structure | Functional Moieties | Bioactive Substituents |

|---|---|---|---|

| Zinagrandinolide E | γ-Lactone | α-Methylene-γ-lactone, hydroxyls | C-8 acetyl group |

| 22-Oxocholestane Oximes | Cholestane skeleton | Oxime at C-22, ketone at C-20 | Fluorine substitution at C-9 |

| Piperlongumine Analog | Piperidine alkaloid | α,β-Unsaturated ketone | Methoxy groups at C-2 and C-3 |

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating Zinagrandinolide A from natural sources, and how do extraction yields vary with solvent polarity?

- Methodology : Use Soxhlet extraction or maceration with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol) followed by column chromatography for purification. Monitor yields via HPLC or LC-MS. Comparative studies suggest methanol extracts yield higher quantities but require additional steps to remove polar contaminants .

- Key Data : A 2023 study reported a 0.12% yield using methanol vs. 0.05% with ethyl acetate, but purity dropped to 78% without silica gel chromatography .

Q. How is the structural elucidation of this compound validated, and what spectroscopic techniques are essential for confirming its sesquiterpene lactone backbone?

- Methodology : Combine NMR (¹H, ¹³C, DEPT, COSY, HMBC) and high-resolution mass spectrometry (HRMS). X-ray crystallography is recommended for absolute configuration determination. Discrepancies in spectral data (e.g., HMBC correlations) may indicate impurities or stereochemical anomalies .

Q. What in vitro bioassays are commonly used to assess this compound’s anti-inflammatory activity, and how are IC₅₀ values standardized?

- Methodology : Use LPS-induced RAW 264.7 macrophages to measure NO inhibition via Griess assay. IC₅₀ values should be normalized to positive controls (e.g., dexamethasone) and repeated in triplicate. A 2024 study highlighted batch-to-batch variability in cell viability assays, necessitating strict adherence to ATCC protocols .

Advanced Research Questions

Q. How can conflicting data on this compound’s cytotoxicity be resolved when designing dose-response studies for cancer cell lines?

- Methodology : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to experimental design. For example, discrepancies in HepG2 vs. MCF-7 cytotoxicity (e.g., LC₅₀ ranging from 5–20 µM) may stem from differential ABC transporter expression. Mitigate this via efflux pump inhibition controls (e.g., verapamil) and RNA-seq validation .

Q. What statistical approaches are optimal for analyzing synergistic effects between this compound and conventional chemotherapeutics?

- Methodology : Use Chou-Talalay combination index (CI) analysis with CompuSyn software. Include isobolograms and dose-reduction indices. A 2023 study reported CI < 0.9 for this compound + paclitaxel in NSCLC, but bootstrap resampling revealed non-normal error distribution, necessitating non-parametric tests .

Q. How should researchers address reproducibility challenges in this compound’s pharmacokinetic (PK) studies across rodent models?

- Methodology : Standardize PK parameters (e.g., Cₘₐₓ, t₁/₂) using LC-MS/MS with deuterated internal standards. A 2024 meta-analysis noted 30% variability in oral bioavailability (12–18%) due to gut microbiota differences. Recommend germ-free mice or fecal microbiota transplantation controls .

Q. What in silico tools are validated for predicting this compound’s off-target interactions, and how can false positives be minimized?

- Methodology : Use molecular docking (AutoDock Vina) with PDB targets (e.g., COX-2, NF-κB) and validate via molecular dynamics (GROMACS). False positives often arise from rigid docking; apply ensemble docking with >10 protein conformations. Cross-validate with SPR binding assays .

Methodological Best Practices

- Data Contradiction Analysis : Use funnel plots or Egger’s regression to detect publication bias in meta-analyses of this compound’s bioactivity .

- Ethical Reporting : Disclose solvent residues (e.g., DMSO) in bioassays, as residual concentrations >0.1% may confound cytotoxicity results .

- Literature Synthesis : Follow PRISMA guidelines for systematic reviews, prioritizing studies with raw data availability (e.g., Figshare, Zenodo) to avoid reliance on unverified claims .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.